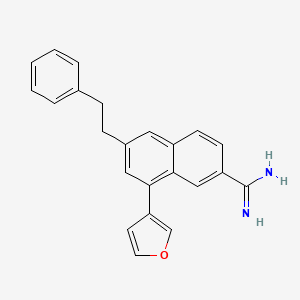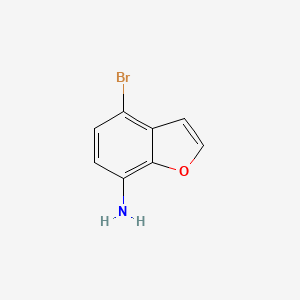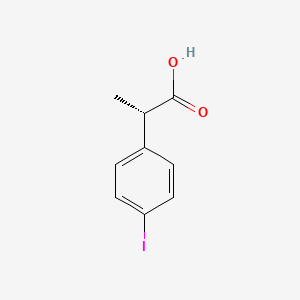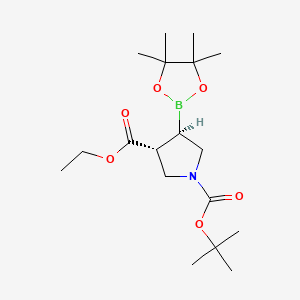![molecular formula C9H16O B13913619 Bicyclo[6.1.0]nonan-2-ol CAS No. 34210-25-8](/img/structure/B13913619.png)
Bicyclo[6.1.0]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonan-2-ol is a unique organic compound characterized by its bicyclic structure, which consists of a six-membered ring fused to a one-membered ring. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it highly reactive and suitable for various bioorthogonal reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group at the 2-position. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The hydroxyl group can then be introduced via oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of complex molecules and as a reactant in bioorthogonal chemistry.
Biology: The compound is utilized in the labeling of biomolecules and the detection of reactive metabolites.
Industry: This compound is used in the production of stable molecular probes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bicyclo[6.1.0]nonan-2-ol involves its highly reactive strained-alkyne scaffold, which allows it to participate in bioorthogonal reactions. These reactions occur selectively between the compound and specific reactants without interfering with other biomolecules. The molecular targets and pathways involved include the azide-cycloalkyne duet, which reacts via strain-promoted azide-alkyne cycloaddition (SPAAC) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained-alkyne scaffold used in bioorthogonal chemistry.
Cyclooctyne: A commonly used strained alkyne in bioorthogonal reactions.
Dibenzoazacyclooctyne (DBCO): A widely used cyclooctyne derivative with high reactivity.
Uniqueness
Bicyclo[6.1.0]nonan-2-ol is unique due to its specific bicyclic structure and the presence of the hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Its stability and reactivity balance make it particularly suitable for use in aqueous environments and biological systems .
Eigenschaften
CAS-Nummer |
34210-25-8 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-3-1-2-4-7-6-8(7)9/h7-10H,1-6H2 |
InChI-Schlüssel |
RRSIBCFTNCBDRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC2C(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)



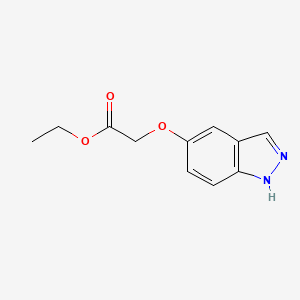
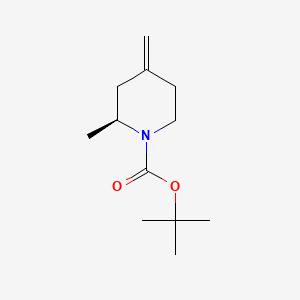
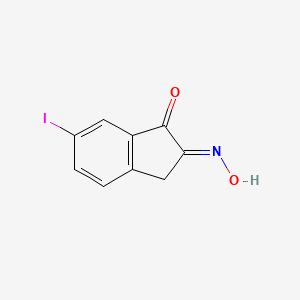
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)
